molecular formula C10H20O3 B1678247 Promoxolane CAS No. 470-43-9

Promoxolane

Cat. No.: B1678247
CAS No.: 470-43-9
M. Wt: 188.26 g/mol
InChI Key: HHFOOWPWAXNJNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Promoxolane can be synthesized through the reaction of acetone with formaldehyde in the presence of an acid catalyst, followed by the addition of isopropyl alcohol . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired dioxolane ring structure.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Promoxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Promoxolane has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Promoxolane can be compared with other similar compounds such as:

    Dimethylane: Another centrally acting muscle relaxant with similar properties.

    Dioxolanes: A class of compounds with a similar ring structure but varying functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct pharmacological properties compared to other dioxolanes .

Properties

IUPAC Name

[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFOOWPWAXNJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(OCC(O1)CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861970
Record name [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-43-9
Record name 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promoxolane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promoxolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROMOXOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI9RRY52E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Dimethylane (Promoxolane) primarily studied for?

A1: Research on Dimethylane, also known as this compound, primarily focuses on its potential therapeutic effects on anxiety and gynaecological conditions like dysmenorrhea (painful menstruation) and menopausal symptoms. Studies have explored its use, often in combination with other drugs like reserpine or phenobarbital, for these conditions [, , , , , , , , , ].

Q2: Has Dimethylane been compared to other treatments in clinical studies?

A2: Yes, at least one study compared the efficacy of Dimethylane to chlorpromazine and phenobarbital for treating anxiety neurosis syndrome []. Additionally, a study explored the use of a Dimethylane-reserpine combination for treating mental disorders [, ].

Q3: Are there studies investigating the long-term use of Dimethylane?

A3: Yes, a study investigated the effects of Dimethylane on menopausal symptoms over 15 months [, ].

Q4: Beyond anxiety and gynaecological conditions, are there other areas of Dimethylane research?

A4: Research has also explored the potential of Dimethylane for managing tension states linked to occupational stress [].

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